molecular formula C25H22ClNO3S B2789359 [4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone CAS No. 1114660-02-4

[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone

Cat. No.: B2789359
CAS No.: 1114660-02-4
M. Wt: 451.97
InChI Key: RFNCUNIAVIEABA-UHFFFAOYSA-N
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Description

The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a sulfone group (1,1-dioxide), a 4-butylphenyl substituent on the benzothiazine ring, and a 4-chlorophenyl methanone group. Its molecular formula is C26H24ClNO3S, with a molecular weight of 478.0 g/mol (estimated based on analogs in and ).

Properties

IUPAC Name

[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3S/c1-2-3-6-18-9-15-21(16-10-18)27-17-24(25(28)19-11-13-20(26)14-12-19)31(29,30)23-8-5-4-7-22(23)27/h4-5,7-17H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNCUNIAVIEABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a benzothiazine core and various substituents, suggests significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25ClN2O3SC_{26}H_{25}ClN_{2}O_{3}S, with a molecular weight of 431.5 g/mol. The presence of multiple aromatic rings and a dioxido group contributes to its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC26H25ClN2O3SC_{26}H_{25}ClN_{2}O_{3}S
Molecular Weight431.5 g/mol
Chemical ClassBenzothiazine Derivative

Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Benzothiazine derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
  • Anticancer Properties : Some studies suggest that derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related benzothiazine compounds demonstrated moderate to strong activity against several bacterial strains. The compounds were tested using the MTT assay to determine cytotoxicity and effectiveness against pathogens. Results indicated that modifications in the benzothiazine structure could enhance activity against specific bacterial targets .

Enzyme Inhibition Assays

In vitro assays have shown that the compound exhibits significant inhibition of urease and AChE. The inhibition constants (IC50) were determined through enzyme kinetics studies, revealing competitive inhibition patterns that suggest potential therapeutic applications in managing conditions like Alzheimer's disease and infections associated with urease-producing bacteria .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial efficacy of synthesized benzothiazine derivatives.
    • Method : Compounds were screened against E. coli, Staphylococcus aureus, and Bacillus subtilis using disc diffusion methods.
    • Findings : Several compounds displayed significant inhibitory zones, indicating potential as broad-spectrum antibiotics .
  • Enzyme Interaction Study :
    • Objective : Investigate enzyme inhibition properties.
    • Method : Kinetic assays were performed on AChE and urease.
    • Results : The compound showed an IC50 value of 15 µM for AChE, suggesting effective modulation of neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazine Derivatives

2.1.1. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • Molecular formula: C25H23NO3S
  • Molecular weight : 417.52 g/mol
  • Key difference: Replacement of the 4-chlorophenyl group with a simple phenyl ring in the methanone moiety.
  • Impact : The absence of the electron-withdrawing chlorine atom reduces electronegativity and may lower binding affinity to targets requiring halogen interactions.
2.1.2. 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • Molecular formula: C21H15ClNO3S
  • Molecular weight : 412.87 g/mol
  • Key difference : The 4-butylphenyl group on the benzothiazine ring is replaced with a 4-chlorophenyl group.

Chlorophenyl Methanone Derivatives

2.2.1. {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
  • Molecular formula: C21H13Cl2NO2S
  • Molecular weight : 414.29 g/mol
  • Key difference : Incorporates a benzothiazole ring instead of benzothiazine and an additional methoxy linker.
  • Structural data : Crystal structure reveals dihedral angles of 70.65° between benzothiazole and chlorophenyl rings, suggesting conformational rigidity .
  • Biological relevance : Benzothiazole derivatives exhibit antimicrobial and antitumor activities .
2.2.2. (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • Molecular formula : C13H9ClO2
  • Molecular weight : 232.66 g/mol
  • Key difference : Simpler structure lacking the benzothiazine-sulfone system.
  • Application : Used as a reference standard in pharmacopeial testing .

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
Target compound C26H24ClNO3S 478.0 4-Butylphenyl, 4-chlorophenyl, sulfone Potential drug candidate (inferred)
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H23NO3S 417.52 Phenyl, 4-butylphenyl, sulfone Structural analog for SAR studies
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C21H13Cl2NO2S 414.29 Benzothiazole, dual chlorophenyl Antimicrobial/antitumor applications
(4-Chlorophenyl)(4-hydroxyphenyl)methanone C13H9ClO2 232.66 Hydroxyphenyl, chlorophenyl Pharmacopeial reference standard

Physicochemical and Pharmacokinetic Comparisons

  • Hydrophobicity : The 4-butylphenyl group enhances lipophilicity (logP estimated >4), favoring blood-brain barrier penetration relative to smaller substituents .
  • Metabolic stability: Chlorine atoms in the 4-chlorophenyl group may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

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